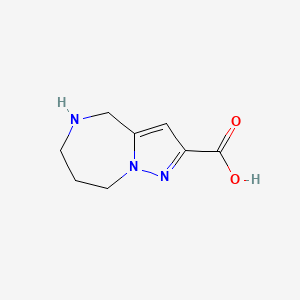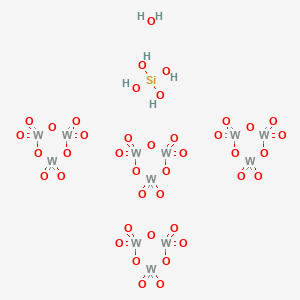![molecular formula C13H10ClN3O2S B2443843 N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443330-24-3](/img/structure/B2443843.png)
N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are designed to target the JAK-STAT signaling pathway. The JAK-STAT pathway plays a crucial role in regulating various cellular processes, including immune response, inflammation, and hematopoiesis. Inhibition of this pathway has been shown to have therapeutic potential in a wide range of diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Scientific Research Applications
Anti-Inflammatory Activity
Thiazolopyrimidines, the class of compounds to which this molecule belongs, have been shown to possess significant anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anticancer Activity
Thiazolopyrimidines have been studied for their anticancer properties . Some derivatives have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells . They have been found to induce cell death by apoptosis as they inhibit the CDK enzyme .
Antibacterial Activity
Thiazolopyrimidines have demonstrated antibacterial activity against a variety of bacterial strains . For instance, some derivatives have shown good activity against Escherichia coli . Other strains against which these compounds have been effective include Citrobacter sp., Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa, S. parathyphi A, S. parathyphi B, Salmonella typhi, S. typhimurium, Shigella boydii, Shigella flexneri, Shigella sonnei, Staphylococcus aureus and Streptococcus faecalis .
Antiviral Activity
Thiazolopyrimidines have been found to possess antiviral properties . They have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Antioxidant Activity
Thiazolopyrimidines are known to exhibit antioxidant effects . They can neutralize free radicals and prevent oxidative stress, which is beneficial in managing various health conditions .
Antifungal Activity
Thiazolopyrimidines have demonstrated antifungal properties . They can inhibit the growth of various fungi, contributing to their potential use in antifungal therapies .
Antituberculosis Activity
Thiazolopyrimidines have shown activity against Mycobacterium tuberculosis . This suggests their potential use in the treatment of tuberculosis .
Antipsoriatic Activity
Some thiazolopyrimidines have anti-psoriatic properties . They can potentially be used in the treatment of psoriasis, a chronic skin condition .
Mechanism of Action
Target of Action
The primary targets of N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide are currently unknown. This compound is a part of a larger class of molecules known as pyrimidines , which are known to interact with various biological targets due to their structural similarity to the nucleotide base pair of DNA and RNA .
Mode of Action
The exact mode of action of N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide It is known that pyrimidine derivatives can interact with various biological targets and cause changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Pyrimidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
The molecular and cellular effects of N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Pyrimidine derivatives are known to have a broad spectrum of biological activities .
properties
IUPAC Name |
N-(3-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-3,6-7H,4-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPTYJJHZBGDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



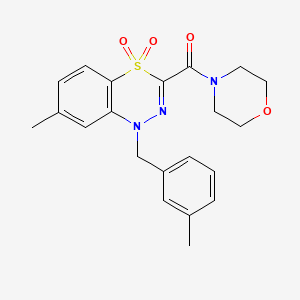
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)

![2,6-Dihydrotriazolo[4,5-f]benzotriazole-4,8-dione](/img/structure/B2443771.png)

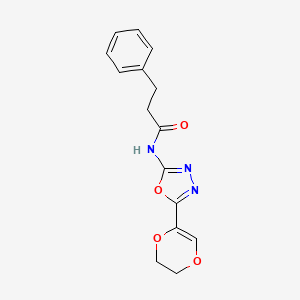
![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)
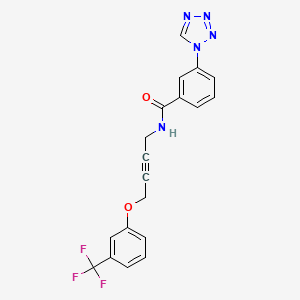

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)
